

An In-depth Technical Guide to Thiol-PEG10-alcohol

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Compound of Interest

Compound Name: Thiol-PEG10-alcohol

Cat. No.: B8103766

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Thiol-PEG10-alcohol**, a bifunctional molecule increasingly utilized in biomedical research and drug development. Its unique properties make it a valuable tool for bioconjugation, linker chemistry, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Structure

Thiol-PEG10-alcohol, also known as HS-PEG10-OH, is a polyethylene glycol (PEG) derivative featuring a terminal thiol (-SH) group and a terminal alcohol (-OH) group. The PEG linker consists of ten repeating ethylene glycol units, which imparts hydrophilicity and flexibility to the molecule.

The thiol group is a nucleophilic functional group that can readily react with various electrophiles, most notably maleimides, to form stable thioether bonds. It can also be used for immobilization on gold surfaces. The hydroxyl group provides a site for further chemical modification, for instance, through esterification or etherification reactions. This dual functionality allows for the sequential or orthogonal conjugation of different molecules.

Quantitative Data Summary

Property	Value	Source
Molecular Weight	474.61 g/mol	[1] [2] [3]
Chemical Formula	C20H42O10S	[2] [3]
Structure	HS-(CH2CH2O)10-H	
Appearance	Please refer to the Certificate of Analysis	
Purity	Please refer to the Certificate of Analysis	
Solubility	Soluble in water and most organic solvents	
Storage Conditions	0-4°C for long-term storage	

Applications in Drug Development

Thiol-PEG10-alcohol is a versatile building block in drug development, primarily utilized as a flexible linker to connect two different molecular entities. A prominent application is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG10 linker in this context provides the necessary spatial separation and orientation for the two binding events to occur efficiently.

Beyond PROTACs, the unique reactivity of the thiol and alcohol groups allows for its use in various bioconjugation strategies, including:

- **Antibody-Drug Conjugates (ADCs):** The thiol group can be used to attach a cytotoxic payload to a monoclonal antibody, while the alcohol group can be further modified to attach an imaging agent or a solubility enhancer.
- **Peptide Modification:** The thiol group can react with cysteine residues in peptides to form disulfide bonds, or with maleimide-functionalized peptides.

- **Surface Functionalization:** The thiol group can be used to immobilize biomolecules on gold surfaces for biosensor applications.

Experimental Protocols

General Protocol for Maleimide-Thiol Conjugation

This protocol describes a general method for conjugating a maleimide-containing molecule to **Thiol-PEG10-alcohol**.

Materials:

- **Thiol-PEG10-alcohol**
- Maleimide-functionalized molecule of interest
- Reaction buffer: Phosphate-buffered saline (PBS) pH 7.4, degassed
- Quenching reagent: 1 M Dithiothreitol (DTT) or L-cysteine
- Purification system: Size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC)

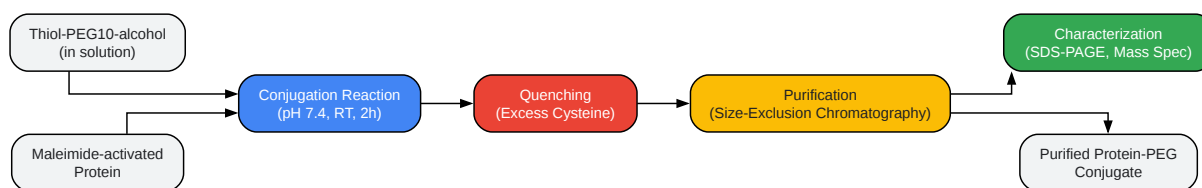
Procedure:

- **Dissolve Reactants:** Dissolve the maleimide-functionalized molecule and a 1.2-fold molar excess of **Thiol-PEG10-alcohol** in the reaction buffer.
- **Reaction Incubation:** Mix the solutions and incubate the reaction at room temperature for 2 hours with gentle stirring. Protect the reaction from light if the maleimide is light-sensitive.
- **Quench Reaction:** Add a 10-fold molar excess of the quenching reagent (DTT or L-cysteine) over the initial amount of maleimide and incubate for 30 minutes to quench any unreacted maleimide.
- **Purification:** Purify the conjugate using SEC or RP-HPLC to remove unreacted starting materials and the quenching reagent.

- Characterization: Characterize the final conjugate by mass spectrometry and UV-Vis spectroscopy to confirm successful conjugation and determine the concentration.

Visualizing Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a protein-PEG conjugate using **Thiol-PEG10-alcohol**.



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Caption: Workflow for Protein-PEG Conjugation.

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